molecular formula C8H11NO2S B8519620 1-Methoxy-3-(4-methyl-1,3-thiazol-2-yl)acetone

1-Methoxy-3-(4-methyl-1,3-thiazol-2-yl)acetone

Cat. No. B8519620
M. Wt: 185.25 g/mol
InChI Key: YWVCESRWZQOFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-(4-methyl-1,3-thiazol-2-yl)acetone is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methoxy-3-(4-methyl-1,3-thiazol-2-yl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-3-(4-methyl-1,3-thiazol-2-yl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

1-methoxy-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one

InChI

InChI=1S/C8H11NO2S/c1-6-5-12-8(9-6)3-7(10)4-11-2/h5H,3-4H2,1-2H3

InChI Key

YWVCESRWZQOFCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(=O)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.00 g (26.5 mmol) of 2,4-dimethylthiazole are dissolved in 30 ml of abs. THF and, at −78° C., 11.7 ml (29.2 mmol) of n-butyllithium (2.5 M solution in hexane) are added dropwise. After stirring at −78° C. for 2 hours, 5.32 g (45.1 mmol) of ethyl methoxyacetate are added as solution in 15 ml of abs. THF. The mixture is stirred at −78° C. for 1 h and then warmed to room temperature. It is then hydrolyzed with sodium bicarbonate solution, and the mixture is extracted three times with diethyl ether. The combined organic phases are dried with magnesium sulfate, and the solvent is removed in a rotary evaporator. 4.2 g (68% of theory) of the title compound are obtained in 80% purity (GC-MS) and are employed without further purification.
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